REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[C:5]1=[C:10]([CH2:11][O:12][CH3:13])[NH:9][C:8](=[O:14])[N:7]([C:15](=[O:16])[NH:17][CH2:18][CH2:19][CH2:20][N:21]2[CH2:22][CH2:23][C:24]([c:27]3[cH:28][c:29]([NH:33][C:34]([CH3:35])=[O:36])[cH:30][cH:31][cH:32]3)=[CH:25][CH2:26]2)[CH:6]1[c:37]1[cH:38][c:39]([F:44])[c:40]([F:43])[cH:41][cH:42]1.[H:45]>>[CH3:1][O:2][C:3](=[O:4])[C:5]1=[C:10]([CH2:11][O:12][CH3:13])[NH:9][C:8](=[O:14])[N:7]([C:15](=[O:16])[NH:17][CH2:18][CH2:19][CH2:20][N:21]2[CH2:22][CH2:23][CH:24]([c:27]3[cH:28][c:29]([NH:33][C:34]([CH3:35])=[O:36])[cH:30][cH:31][cH:32]3)[CH2:25][CH2:26]2)[CH:6]1[c:37]1[cH:38][c:39]([F:44])[c:40]([F:43])[cH:41][cH:42]1
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Name
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COCC1=C(C(=O)OC)C(c2ccc(F)c(F)c2)N(C(=O)NCCCN2CC=C(c3cccc(NC(C)=O)c3)CC2)C(=O)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCC1=C(C(=O)OC)C(c2ccc(F)c(F)c2)N(C(=O)NCCCN2CC=C(c3cccc(NC(C)=O)c3)CC2)C(=O)N1
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Name
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COCC1=C(C(=O)OC)C(c2ccc(F)c(F)c2)N(C(=O)NCCCN2CCC(c3cccc(NC(C)=O)c3)CC2)C(=O)N1
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Type
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product
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Smiles
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COCC1=C(C(=O)OC)C(c2ccc(F)c(F)c2)N(C(=O)NCCCN2CCC(c3cccc(NC(C)=O)c3)CC2)C(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |